![molecular formula C6H11Cl2N3S B3020828 (5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylmethyl)amine dihydrochloride CAS No. 940292-36-4](/img/structure/B3020828.png)

(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylmethyl)amine dihydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

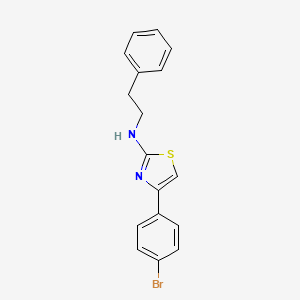

The synthesis of imidazo[2,1-b]thiazole derivatives involves the combination of structural features from different pharmacologically active compounds. For instance, the synthesis of 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles was inspired by the anti-inflammatory agent flumizole and the immunoregulatory drug levamisole . Another synthesis approach involves the reaction of 2-chloro-4,5-dihydroimidazole with hydroxylamine-O-sulfonic acid to prepare 2-hydroxylamino-4,5-dihydroimidazolium-O-sulfonate, which is then used to synthesize various heterocyclic compounds . Additionally, 5,6-dihydrothiazolo[2,3-b]thiazolium salts are synthesized from 2-mercapto-thiazoline and α-haloketones, which can react with amines to give 2-aminothiazoles .

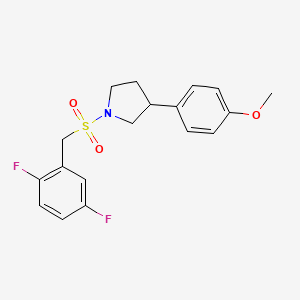

Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazole derivatives is characterized by the presence of a fused heterocyclic system that includes an imidazole ring and a thiazole ring. The structural determinations of these compounds are typically based on elemental analyses, infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) spectra, and in some cases, X-ray crystallography . The presence of various substituents on the core structure influences the molecular properties and potential biological activities of these compounds.

Chemical Reactions Analysis

The chemical reactivity of imidazo[2,1-b]thiazole derivatives is influenced by the presence of electrophilic and nucleophilic sites within the molecule. For example, the reaction of 5,6-dihydrothiazolo[2,3-b]thiazolium salts with secondary amines leads to the formation of 2-aminothiazoles and the liberation of thiirane . Similarly, the reaction of primary or secondary amines with 2,5-dibromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole results in a chemoselective replacement of the bromine substituent, providing a route to the corresponding 2-ylamines .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-b]thiazole derivatives are determined by their molecular structure and the nature of their substituents. These properties include solubility, melting points, and stability, which are essential for their potential application as pharmacological agents. The substituents at different positions on the core structure can significantly affect these properties, as well as the compound's reactivity and interaction with biological targets .

安全和危害

The compound has been classified as Acute Tox. 4 Oral, Eye Irrit. 2, and Skin Irrit. 2 . The precautionary statements include P301 + P312 + P330 (if swallowed, call a poison center or doctor if you feel unwell, rinse mouth) and P305 + P351 + P338 (if in eyes, rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, continue rinsing) .

作用机制

Target of Action

Similar compounds in the imidazo[2,1-b][1,3]thiazole class have been associated with a broad range of pharmaceutical applications, including anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents .

Mode of Action

It’s known that the spatial structure of 5,6-dihydroimidazo[2,1-b][1,3]thiazoles provides additional opportunities to use them as catalysts in asymmetric synthesis .

Biochemical Pathways

The less saturated 5,6-dihydro derivatives exhibit high levels of anticancer, antiinflammatory, antimicrobial, and antibacterial activity , suggesting that they may interact with multiple biochemical pathways.

Result of Action

Compounds in the same class have shown potential as anticancer agents .

属性

IUPAC Name |

5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylmethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3S.2ClH/c7-3-5-4-10-6-8-1-2-9(5)6;;/h4H,1-3,7H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXZQKQPQRJCRAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CSC2=N1)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((2-fluorobenzyl)thio)-5-(3-hydroxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B3020748.png)

![N-(4-fluorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3020751.png)

![5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3020754.png)

![7-chloro-N-(3,4-dimethoxyphenyl)-3-((4-ethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3020757.png)

![1-[(4-chlorobenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3020761.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B3020767.png)